molecular formula C14H12N2O3 B327364 2,9-Dimethoxybenzo[c]cinnoline 5-oxide

2,9-Dimethoxybenzo[c]cinnoline 5-oxide

Cat. No.: B327364
M. Wt: 256.26 g/mol
InChI Key: YPPMNAFHXDVKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dimethoxybenzo[c]cinnoline 5-oxide is a derivative of the benzo[c]cinnoline scaffold, characterized by two methoxy (-OCH₃) groups at the 2- and 9-positions and an N-oxide moiety at the 5-position. Benzo[c]cinnoline derivatives are notable for their heteroaromatic systems, which confer diverse electronic properties and biological activities, including antitumor, antibacterial, and anti-inflammatory effects .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2,9-dimethoxy-5-oxidobenzo[c]cinnolin-5-ium

InChI

InChI=1S/C14H12N2O3/c1-18-9-3-5-13-11(7-9)12-8-10(19-2)4-6-14(12)16(17)15-13/h3-8H,1-2H3

InChI Key

YPPMNAFHXDVKKF-UHFFFAOYSA-N

SMILES

COC1=CC2=C3C=C(C=CC3=[N+](N=C2C=C1)[O-])OC

Canonical SMILES

COC1=CC2=C(C=C1)N=[N+](C3=C2C=C(C=C3)OC)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between 2,9-Dimethoxybenzo[c]cinnoline 5-oxide and structurally analogous compounds:

Compound Substituents/Modifications Key Properties/Applications Synthesis Method Stability/Reactivity Notes
This compound 2,9-OCH₃; N-oxide at C5 Potential pharmacological activity Likely derived from cinnoline N-oxide precursors (e.g., via electrophilic substitution or oxidation) Methoxy groups enhance electron density and solubility; N-oxide may influence redox behavior
Benzo[c]cinnoline 5-oxide (unsubstituted) None; N-oxide at C5 Deoxygenation precursor Synthesized via oxidation of benzo[c]cinnoline; deoxygenated with sodium ethoxide (96% yield) Prone to deoxygenation under basic conditions
[1,2,5]Oxadiazolo[3,4-c]cinnoline 5-oxide Fused oxadiazole ring; N-oxide Energetic material (detonation performance) From 3-nitramino-4-phenylfurazan derivatives via nitration or acid treatment High-energy due to fused heterocyclic system; used in cocrystals with BTF/FTDO
Nitro-substituted benzo[c]cinnoline 5-oxides 6-,7-,8-,9-NO₂; N-oxide Energetic applications Nitration of phenylfurazan derivatives using H₂SO₄-HNO₃ Electron-withdrawing nitro groups enhance thermal stability and reactivity

Key Comparative Analysis

Stability and Reactivity
  • Deoxygenation Sensitivity: Unsubstituted benzo[c]cinnoline 5-oxide readily undergoes deoxygenation to benzo[c]cinnoline under basic conditions (e.g., NaOEt, 96% yield) . Methoxy groups in this compound may sterically or electronically stabilize the N-oxide, reducing susceptibility to reduction.
  • Thermal Stability : Nitro-substituted derivatives exhibit higher thermal stability due to electron-withdrawing effects, whereas methoxy groups may lower decomposition thresholds .

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